1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane
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Overview
Description
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane: is an organosilicon compound characterized by the presence of two p-tolyl groups and four methyl groups attached to a disiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,3-divinyltetramethyldisiloxane with p-tolylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the p-tolyl groups to the disiloxane backbone.
Industrial Production Methods: Industrial production of this compound involves scaling up the hydrosilylation reaction. The process requires precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products:
Oxidation: Silanols and siloxane derivatives.
Reduction: Silanes.
Substitution: Various substituted disiloxanes depending on the substituent introduced.
Scientific Research Applications
1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The p-tolyl groups enhance the compound’s hydrophobicity, influencing its interactions with other molecules and surfaces.
Comparison with Similar Compounds
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: Similar structure but with phenyl groups instead of p-tolyl groups.
1,3-Dimethyl-1,1,3,3-tetramethyldisiloxane: Lacks the aromatic groups, resulting in different chemical properties.
1,3-Diethyl-1,1,3,3-tetramethyldisiloxane: Contains ethyl groups, leading to variations in reactivity and applications.
Uniqueness: 1,3-DI(P-Tolyl)-1,1,3,3-tetramethyldisiloxane is unique due to the presence of p-tolyl groups, which impart specific chemical properties such as increased hydrophobicity and potential for functionalization. This makes it particularly valuable in applications requiring stable and hydrophobic organosilicon compounds.
Properties
IUPAC Name |
[dimethyl-(4-methylphenyl)silyl]oxy-dimethyl-(4-methylphenyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26OSi2/c1-15-7-11-17(12-8-15)20(3,4)19-21(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQYEVSZYLVDNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26OSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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